3-Benzotiazol-2-il-4-cloro-fenilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

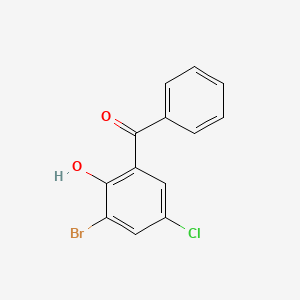

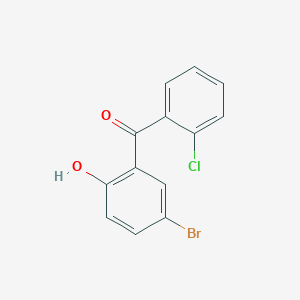

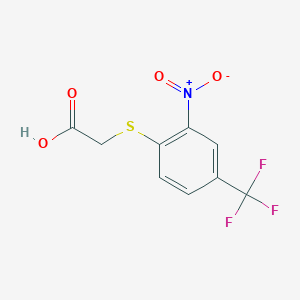

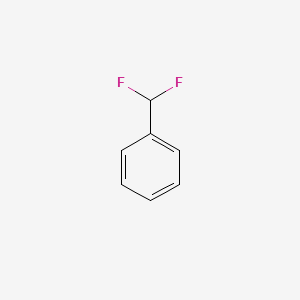

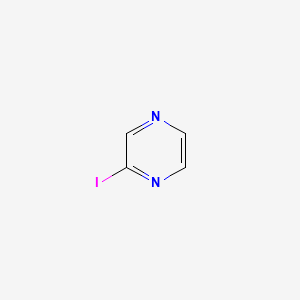

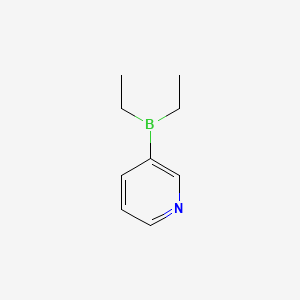

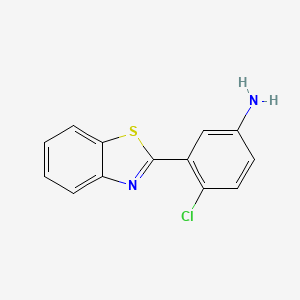

The compound "3-Benzothiazol-2-yl-4-chloro-phenylamine" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of the thiazole ring followed by various functionalization reactions. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involves the preparation of substituted benzothiazol-2-ylimino compounds, which are then reacted to form thiazolidones . Similarly, the synthesis of 3-(substituted-phenyl) thiazolo[2, 3-b]benzothiazolium perchlorates involves alkylation of 2-mercaptobenzothiazole sodium salt with substituted phenacyl halides . These methods demonstrate the versatility of benzothiazole chemistry in generating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined to clarify the molecular conformation of the compound . The benzothiazole unit in these structures is typically planar, and bond lengths and angles can be compared to other known structures to understand the steric and electronic effects within the molecule.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including electrophilic addition, as seen in the synthesis of erythro-1-(benzothiazol-2-yl)-1,2-dibromo-2-(2-chloro-5-nitrophenyl)ethane . They can also participate in oxidative cyclization reactions to form new C-N and S-N bonds, as demonstrated in the synthesis of benzimidazoles, benzothiazoles, and 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines . These reactions highlight the reactivity of the benzothiazole moiety and its utility in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of halogen substituents can affect the compound's reactivity and physical properties, such as solubility and melting point. The antimicrobial activity of some benzothiazole derivatives, such as those described in paper , suggests that these compounds can interact with biological targets, which is often a function of their chemical properties. Additionally, the photolytic and hydrolytic stability of these compounds, as well as their reactivity with biomolecules like DNA, are important considerations in their development as pharmaceutical agents .

Aplicaciones Científicas De Investigación

Compuestos Antituberculosos

Los derivados de benzotiazol, incluida la 3-Benzotiazol-2-il-4-cloro-fenilamina, se han sintetizado y estudiado por sus propiedades antituberculosas . Estos compuestos han mostrado una mejor potencia de inhibición contra M. tuberculosis en comparación con los fármacos de referencia estándar .

Química Verde

Los benzotiazoles juegan un papel importante en el campo de la química verde . Se sintetizan a partir de la condensación de 2-aminobencenotion con aldehídos/cetonas/ácidos/cloruros de acilo y la ciclación de tioamida o dióxido de carbono (CO2) como materias primas .

Imagen por Resonancia Magnética (IRM)

La this compound tiene aplicaciones potenciales en el campo de la imagen médica . Se ha estudiado por su potencial como agente de contraste de resonancia magnética (IRM) específico para el cerebro .

Actividad Antibacteriana

Los compuestos de benzotiazol han demostrado una actividad antibacteriana significativa contra diversas cepas bacterianas, incluidas Escherichia coli, especies de Proteus, Staphylococcus aureus y Pseudomonas aeruginosa .

Actividad Antiinflamatoria y Antitumoral

Se ha informado que los compuestos de benzotiazol, incluida la this compound, exhiben actividades antiinflamatorias y antitumorales .

Actividad Antitumoral

Los compuestos de benzotiazol también se han estudiado por sus propiedades anticancerígenas . Han mostrado resultados prometedores en la inhibición del crecimiento de las células cancerosas .

Actividad Antifúngica

Además de sus propiedades antibacterianas, los compuestos de benzotiazol también han demostrado actividad antifúngica .

Mecanismo De Acción

Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by BTA derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-4-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZBKIWVWVAQEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352199 |

Source

|

| Record name | 3-Benzothiazol-2-yl-4-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

292644-36-1 |

Source

|

| Record name | 3-Benzothiazol-2-yl-4-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.